(R)-Ethyl piperidine-3-carboxylate (2S,3S)-2,3-dihydroxysuccinate
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Overview
Description
®-Ethyl piperidine-3-carboxylate (2S,3S)-2,3-dihydroxysuccinate is a complex organic compound that features a piperidine ring, an ethyl ester group, and a dihydroxysuccinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl piperidine-3-carboxylate (2S,3S)-2,3-dihydroxysuccinate typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which can be synthesized through cyclization reactions involving primary amines and diols . The ethyl ester group can be introduced via esterification reactions, often using ethyl alcohol and carboxylic acids under acidic conditions . The dihydroxysuccinate moiety is typically added through hydroxylation reactions, which can be catalyzed by various oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. These methods often utilize catalysts such as palladium on carbon or rhodium complexes to facilitate the necessary transformations . The use of microwave irradiation and other advanced techniques can also improve reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
®-Ethyl piperidine-3-carboxylate (2S,3S)-2,3-dihydroxysuccinate undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions include various substituted piperidines, alcohols, and oxidized derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
®-Ethyl piperidine-3-carboxylate (2S,3S)-2,3-dihydroxysuccinate has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-Ethyl piperidine-3-carboxylate (2S,3S)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The dihydroxysuccinate moiety may participate in redox reactions, influencing cellular metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Piperine: An alkaloid with a piperidine nucleus, known for its antioxidant properties.
Matrine: A piperidine alkaloid with anticancer and anti-inflammatory activities.
Berberine: Another piperidine derivative with antimicrobial and antidiabetic properties.
Uniqueness
®-Ethyl piperidine-3-carboxylate (2S,3S)-2,3-dihydroxysuccinate is unique due to its combination of a piperidine ring, an ethyl ester group, and a dihydroxysuccinate moiety
Properties
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;ethyl (3R)-piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.C4H6O6/c1-2-11-8(10)7-4-3-5-9-6-7;5-1(3(7)8)2(6)4(9)10/h7,9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m10/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPGQKZOPPDLNH-DOIQAPIBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCNC1.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167392-57-6 |
Source
|
Record name | Ethyl (R)-Nipecotate L-Tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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